molecular formula C18H14LiN3O3S B12725844 Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt CAS No. 75431-67-3

Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt

Cat. No.: B12725844
CAS No.: 75431-67-3
M. Wt: 359.4 g/mol
InChI Key: UZVLHTMQFHVDFI-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its application in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt typically involves the diazotization of aniline derivatives followed by azo coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with benzenesulfonic acid under acidic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems to control temperature and pH levels.
  • Purification steps such as crystallization and filtration to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic reagents like sulfur trioxide and chlorosulfonic acid are used for sulfonation reactions.

Major Products

    Oxidation: Nitrobenzenesulfonic acid derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various sulfonated aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to proteins: The azo group can form covalent bonds with amino acids in proteins, affecting their function.

    Interaction with nucleic acids: The compound can intercalate into DNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Benzenesulfonic acid, 3-((4-(phenylamino)phenyl)azo)-, monolithium salt can be compared with other azo compounds such as:

    Methyl orange: Another azo dye used as a pH indicator.

    Congo red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in staining lipids in biological samples.

The uniqueness of this compound lies in its specific applications and the stability of its azo bond under various conditions.

Properties

CAS No.

75431-67-3

Molecular Formula

C18H14LiN3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

lithium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C18H15N3O3S.Li/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1

InChI Key

UZVLHTMQFHVDFI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-]

Origin of Product

United States

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